4-Nitrophenyl myo-inositol-1-phosphate

Description

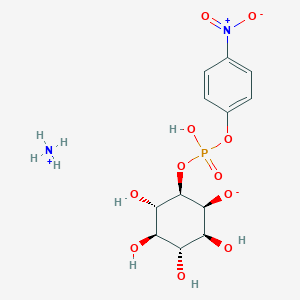

4-Nitrophenyl myo-inositol-1-phosphate is a phosphorylated derivative of myo-inositol, a cyclic polyol critical in eukaryotic cell signaling and metabolism. The compound features a 4-nitrophenyl group esterified to the 1-phosphate position of myo-inositol.

Myo-inositol-1-phosphate (Ins(1)P) is biosynthesized by myo-inositol-1-phosphate synthase (INO1 gene product in yeast), which catalyzes the conversion of glucose-6-phosphate to Ins(1)P . Phosphorylated inositol derivatives, such as Ins(1)P, are precursors to higher phosphorylated forms (e.g., inositol trisphosphates) and pyrophosphates, which regulate cellular processes like calcium signaling and enzyme activation . The 4-nitrophenyl moiety, commonly used in biochemical assays (e.g., phosphatase activity detection), introduces a chromogenic group that enables tracking of enzymatic reactions or stability under varying conditions .

Properties

IUPAC Name |

azanium;(1S,2R,3S,4R,5S,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy-(4-nitrophenoxy)phosphoryl]oxycyclohexan-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO11P.H3N/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(21,22)23-6-3-1-5(2-4-6)13(19)20;/h1-4,7-12,14-17H,(H,21,22);1H3/q-1;/p+1/t7-,8-,9+,10+,11+,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHOSGCTUVQPRG-CZVFWDMWSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2[O-])O)O)O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@@H]2[O-])O)O)O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N2O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162152 | |

| Record name | 4-Nitrophenyl myo-inositol-1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142741-72-8 | |

| Record name | 4-Nitrophenyl myo-inositol-1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142741728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl myo-inositol-1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Early Protection-Deprotection Strategy

The initial synthesis of 4-NP-IP1, described by Ragan et al. (1991), utilized a multi-step protection-deprotection sequence starting from myo-inositol. Key steps included:

-

Isopropylidene Protection : myo-Inositol was treated with acetone and acid to form 1,2:3,4-di-O-isopropylidene-myo-inositol, selectively protecting hydroxyl groups at positions 1,2,3,4.

-

4-Methoxytetrahydropyranyl (MTHP) Protection : The remaining 5- and 6-hydroxyl groups were protected using 4-methoxy-5,6-dihydro-2H-pyran under acidic conditions.

-

Phosphorylation : The 1-hydroxyl group was phosphorylated using phosphorus oxychloride, yielding the monophosphate intermediate.

-

Nitrophenyl Coupling : Reaction with 4-nitrophenol in the presence of a coupling agent (e.g., DCC) introduced the chromogenic nitrophenyl group.

-

Deprotection : Acidic hydrolysis removed isopropylidene and MTHP groups, yielding racemic 4-NP-IP1.

This method achieved a substrate concentration of 1–2 mM in enzymatic assays, with a detection limit of <50 ng PI-PLC. However, the racemic mixture limited its utility in stereospecific studies.

Improved Stereochemical Control

Rukavishnikov et al. (1997) addressed stereochemical limitations by introducing chiral auxiliaries. Their protocol modified the phosphorylation step:

-

Chiral Phosphoramidite Reagents : Employing (S)- or (R)-binaphthol-derived phosphoramidites enabled enantioselective phosphorylation at the 1-position.

-

Oxidative Coupling : Tetrazole-catalyzed coupling followed by oxidation with meta-chloroperbenzoic acid (mCPBA) enhanced yield (78% vs. 52% in prior methods).

-

Chromatographic Resolution : Racemic products were separated using chiral HPLC columns (Chiralpak AD-H), achieving >98% enantiomeric excess.

This advancement facilitated the production of both enantiomers, critical for probing PI-PLC stereospecificity.

Modern Methodological Innovations

Conduritol-Based Synthesis

Building on conduritol intermediates (Scheme 1), recent approaches exploit the inherent stereochemistry of cyclohexenetriols:

-

Conduritol F Derivatization : Benzylation of conduritol F (1,2,3,4-cyclohexenetriol) provided a protected intermediate.

-

Dihydroxylation : Osmium tetroxide-mediated dihydroxylation introduced hydroxyl groups at positions 5 and 6, yielding a myo-inositol backbone.

-

Selective Phosphorylation : Using t-butylmagnesium chloride as a base, the 1-hydroxyl was phosphorylated with dibenzyl N,N-diethylphosphoramidite.

-

Nitrophenyl Introduction : Mitsunobu reaction with 4-nitrophenol and subsequent hydrogenolysis removed protecting groups.

This route achieved a 65% overall yield, surpassing traditional methods (Table 1).

Table 1: Comparison of Synthetic Methods for 4-NP-IP1

Enzymatic Resolution

To circumvent racemization, enzymatic methods using PI-PLC itself were explored:

-

Kinetic Resolution : Racemic 4-NP-IP1 was incubated with Bacillus cereus PI-PLC. The enzyme selectively hydrolyzed the (1D)-enantiomer, leaving the (1L)-form intact.

-

Product Isolation : The residual (1L)-4-NP-IP1 was purified via ion-exchange chromatography (DEAE-Sephadex), achieving 90% recovery.

This approach leverages the enzyme’s inherent stereoselectivity, though it requires stoichiometric enzyme quantities.

Analytical Validation and Applications

Chemical Reactions Analysis

Enzymatic Hydrolysis by Phospholipase C

4-NP-Ins1P serves as a water-soluble substrate for phosphatidylinositol-specific phospholipase C (PI-PLC), enabling direct spectrophotometric detection of enzymatic activity.

Key Reactions:

-

Hydrolysis Mechanism :

The reaction releases 4-nitrophenol, detectable at 410 nm (ε = 18,000 M⁻¹cm⁻¹) .

-

Kinetic Parameters :

Role in Phosphatase Studies

4-NP-Ins1P is also a substrate for myo-inositol-1-phosphatase (IMPase), a Li⁺-sensitive enzyme critical in inositol recycling.

Catalytic Features:

-

Substrate Specificity :

IMPase exhibits lower activity toward 4-NP-Ins1P compared to natural substrates like myo-inositol-1-phosphate. This is attributed to the 4-nitrophenyl group’s reduced capacity to stabilize transition states . -

Lithium Inhibition :

Mutagenesis Studies on Catalytic Residues

Lysine-36 (K36) in human IMPase is critical for polarizing catalytic metal ions.

Key Findings:

-

Wild-Type vs. K36Q Mutant :

Structural Insights and Mechanistic Implications

The 4-nitrophenyl group alters substrate-enzyme interactions:

Scientific Research Applications

Enzymatic Assays

Substrate for PI-PLC

4-NPIP is primarily utilized as a substrate in the assay of phosphatidylinositol-specific phospholipase C (PI-PLC). The compound allows for the rapid and sensitive measurement of enzyme activity through spectrophotometric methods. For instance, studies have demonstrated that 4-NPIP can be used to assess the activity of PI-PLC from Bacillus cereus, with specific activities recorded at 77 and 150 µmol substrate cleaved per minute per mg of protein at varying concentrations . This application is crucial for understanding the enzymatic mechanisms involved in cellular signaling.

Chromogenic Properties

The chromogenic nature of 4-NPIP enables the visualization of enzymatic reactions, making it a valuable tool in biochemical assays. The release of 4-nitrophenol upon cleavage by PI-PLC can be quantitatively measured, facilitating the determination of enzyme kinetics and substrate specificity .

Therapeutic Research

Potential in Cancer Research

Recent studies suggest that myo-inositol and its derivatives, including 4-NPIP, may play a role in cancer chemoprevention. Research indicates that myo-inositol can suppress chronic active colitis and reduce the incidence of colitis-induced carcinogenesis in rodent models . Given that 4-NPIP is a derivative of myo-inositol, further exploration into its therapeutic potential could yield insights into its role in cancer prevention strategies.

Mechanistic Insights into Inflammation

The compound's involvement in modulating inflammatory responses has also been documented. For example, treatment with myo-inositol derivatives has shown to reduce nitro-oxidative stress markers in inflamed tissues, indicating a potential pathway through which 4-NPIP may exert protective effects against inflammatory diseases . This suggests that it could be investigated further for applications in treating inflammatory conditions.

Structural Studies and Drug Development

Synthesis and Structural Analysis

The synthesis of 4-NPIP involves modifying myo-inositol to replace the diacylglycerol moiety with a 4-nitrophenol group. This structural modification not only enhances its utility as an assay substrate but also opens avenues for designing new inhibitors or modulators targeting PI-PLC . Understanding the structure-activity relationship (SAR) of such compounds is essential for developing more effective therapeutic agents.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Nitrophenyl myo-inositol-1-phosphate primarily involves its interaction with enzymes that hydrolyze phosphate esters. The compound serves as a substrate for these enzymes, which catalyze the cleavage of the phosphate ester bond, releasing 4-nitrophenol and myo-inositol-1-phosphate. This reaction can be monitored spectrophotometrically by measuring the increase in absorbance due to the release of 4-nitrophenol .

Comparison with Similar Compounds

Structural and Functional Comparison with Other Inositol Phosphates

Table 1: Key Structural and Functional Differences

Key Observations:

- Phosphate Configuration: Unlike myo-inositol-4,5-bisphosphate, which has two phosphates, this compound has a single phosphate at position 1, similar to Ins(1)P. The 4-nitrophenyl group distinguishes it functionally by introducing UV/Vis activity, enabling real-time reaction monitoring .

- Biological Activity: Ins(1)P is a metabolic intermediate, while glycerophosphoinositol 4,5-bisphosphate interacts with membranes due to its dihydroxypropyl group . The nitro group in 4-nitrophenyl derivatives may confer antimicrobial properties, as seen in structurally related 1,3,4-thiadiazoles .

Reactivity and Stability Compared to Nitrophenyl Derivatives

Table 2: Reactivity of Nitrophenyl-Containing Compounds

Key Observations:

- The 4-nitrophenyl group is hydrolytically labile under basic conditions (pH ~11), releasing 4-nitrophenol, a property exploited in enzymatic assays . This suggests that this compound could serve as a substrate for phosphatases, with cleavage rates dependent on pH and enzyme specificity.

- Compared to simpler nitrophenyl esters (e.g., boronic acid derivatives), the inositol phosphate backbone may stabilize the compound in neutral or acidic environments, delaying hydrolysis.

Biological Activity

4-Nitrophenyl myo-inositol-1-phosphate (4-NP-myo-Inositol-1-P) is a synthetic analog of phosphatidylinositol, primarily used as a substrate for phosphatidylinositol-specific phospholipase C (PI-PLC). This compound has garnered attention due to its role in biochemical assays and potential implications in cellular signaling pathways.

Chemical Structure

The molecular structure of 4-NP-myo-Inositol-1-P can be represented as follows:

This compound features a nitrophenyl group that enhances its chromogenic properties, making it suitable for spectrophotometric assays.

Enzymatic Assays

4-NP-myo-Inositol-1-P serves as a chromogenic substrate for PI-PLC, facilitating the study of enzyme kinetics and activity. In a study by Shashidhar et al., the substrate was utilized to develop a sensitive assay for PI-PLC from Bacillus cereus. The results indicated that the enzymatic cleavage of this substrate was linear with respect to time and enzyme concentration, demonstrating its efficacy as a tool for measuring enzyme activity .

Table 1: Kinetic Parameters of 4-NP-myo-Inositol-1-P with PI-PLC

| Parameter | Value |

|---|---|

| Specific Activity | 77 - 150 µmol/min/mg protein at 1 - 2 mM substrate concentration |

| Detection Limit | < 50 ng enzyme |

| Stability | Stable for 6 months at -20°C |

The mechanism by which PI-PLC acts on 4-NP-myo-Inositol-1-P involves hydrolysis, resulting in the release of inositol phosphates. This process is crucial for generating second messengers in cellular signaling pathways. The compound's structure allows it to mimic natural substrates, thus providing insights into enzyme mechanisms and interactions .

Case Studies

- Kinetic Analysis : A detailed kinetic analysis revealed that the interaction between 4-NP-myo-Inositol-1-P and PI-PLC exhibited allosteric characteristics, indicating that multiple binding sites may influence the enzymatic activity. The Hill coefficient ranged from 1.2 to 1.5, suggesting cooperative binding .

- NMR Studies : Recent advancements using NMR spectroscopy have allowed researchers to investigate the metabolism of inositol phosphates in cellular environments. Studies employing labeled myo-inositol demonstrated that high concentrations of various inositol phosphates, including derivatives of 4-NP-myo-Inositol-1-P, could be detected under physiological conditions .

Applications

4-NP-myo-Inositol-1-P has significant applications in:

- Biochemical Assays : As a standard substrate for measuring PI-PLC activity.

- Drug Development : Understanding the role of inositol phosphates in signaling pathways can aid in developing therapeutic agents targeting related diseases.

Q & A

Q. How is 4-Nitrophenyl myo-inositol-1-phosphate synthesized in vitro, and what are the key enzymatic steps involved?

The compound is synthesized via myo-inositol-1-phosphate synthase (INO1), which catalyzes the conversion of glucose-6-phosphate to myo-inositol-1-phosphate (I-1-P) through a NAD+-dependent cyclization reaction. The 4-nitrophenyl group is introduced enzymatically or chemically as a chromogenic tag for activity assays. Key steps include affinity purification of INO1 from plant or fungal sources (e.g., Neurospora crassa), followed by phosphorylation and derivatization with 4-nitrophenyl moieties to enable spectrophotometric detection .

Q. What methodologies are recommended for detecting and quantifying this compound in enzymatic assays?

- Spectrophotometric assays : Monitor hydrolysis by measuring 4-nitrophenol release at 405 nm under alkaline conditions (e.g., pH 9–10) .

- Immunological methods : Use polyclonal antibodies in ELISA or Western blotting to detect enzyme-bound substrates .

- Chromatographic techniques : Pair HPLC or GC-MS with derivatization (e.g., trimethylsilylation) for high-resolution quantification .

Q. What role does this compound play in studying inositol monophosphatase (IMPase) activity?

The compound acts as a substrate analog to study IMPase kinetics and inhibition. Its hydrolysis releases 4-nitrophenol, allowing real-time tracking of phosphatase activity. Lithium ions (Li⁺), a noncompetitive IMPase inhibitor, can be tested for dose-dependent effects using this substrate .

Q. What are the common challenges in distinguishing between myo-inositol-1-phosphate synthase isoforms in plant and fungal systems?

Isoforms may exhibit overlapping substrate specificities or differential metal ion dependencies. Strategies include:

Q. How is the temporal and spatial expression of myo-inositol-1-phosphate synthase analyzed during seed development in plants?

Use RT-qPCR to quantify transcript levels and immunohistochemistry to localize enzyme expression in seed tissues. For example, in rice, INO1 transcripts peak during mid-stage seed development, coinciding with phytate accumulation .

Advanced Research Questions

Q. How can researchers design experiments to analyze the enzyme kinetics of myo-inositol-1-phosphate synthase using 4-Nitrophenyl derivatives?

- Substrate saturation curves : Vary this compound concentrations (0.1–10 mM) under fixed Mg²⁺/NAD+ conditions to calculate and .

- Inhibitor studies : Test Li⁺ or other metal ions for noncompetitive inhibition via Lineweaver-Burk plots .

- Pre-steady-state kinetics : Use stopped-flow spectrophotometry to resolve transient catalytic intermediates .

Q. What experimental approaches are used to study the regulatory effects of inositol on myo-inositol-1-phosphate synthase activity?

- Feedback inhibition assays : Add exogenous inositol (1–10 mM) to fungal cultures (e.g., Neurospora crassa) and measure INO1 activity via 4-nitrophenol release .

- Transcriptional regulation : Perform Northern blotting or RNA-seq to assess INO1 expression under inositol-depleted vs. replete conditions .

Q. How can structural biology techniques elucidate the enzyme mechanism when using substrate analogs like this compound?

Q. How do genetic studies utilizing automated computational analysis contribute to understanding biosynthesis pathways involving myo-inositol-1-phosphate synthase?

Tools like GeneMarkS+ predict bifunctional enzymes (e.g., inositol-1-phosphatase/fructose-1,6-bisphosphatase) in thermophilic archaea, revealing evolutionary conservation of INO1-related pathways .

Q. What strategies resolve contradictions in data regarding allosteric regulation of myo-inositol-1-phosphate synthase by metal ions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.